Methyl 2-methoxy-4-(2-oxopyrrolidin-1-YL)benzoate
Description
Methyl 2-methoxy-4-(2-oxopyrrolidin-1-yl)benzoate is a substituted benzoate ester featuring a methoxy group at the 2-position and a 2-oxopyrrolidinyl moiety at the 4-position of the aromatic ring. The 2-oxopyrrolidinyl group (a five-membered lactam ring) introduces hydrogen-bonding capabilities and conformational rigidity, which may influence solubility, stability, and biological activity .
The compound’s structural complexity suggests it may be synthesized through multi-step reactions, such as nucleophilic substitution or coupling methodologies involving pyrrolidinone intermediates.
Properties
Molecular Formula |
C13H15NO4 |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
methyl 2-methoxy-4-(2-oxopyrrolidin-1-yl)benzoate |
InChI |
InChI=1S/C13H15NO4/c1-17-11-8-9(14-7-3-4-12(14)15)5-6-10(11)13(16)18-2/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
DHBGCSYKDTZDAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCCC2=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzoate typically involves the esterification of 2-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of Methyl 2-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzoate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the pyrrolidinyl ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 2-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzoic acid.
Reduction: Methyl 2-Methoxy-4-(2-hydroxy-1-pyrrolidinyl)benzoate.
Substitution: Methyl 2-Halo-4-(2-oxo-1-pyrrolidinyl)benzoate.
Scientific Research Applications
Methyl 2-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The methoxy and pyrrolidinyl groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs
Table 1: Key Structural and Functional Group Comparisons
*Estimated based on formula C₁₃H₁₅NO₄.
Key Observations :
- The 2-oxopyrrolidinyl group in the target compound distinguishes it from simpler alkyl/methoxy-substituted benzoates (e.g., methyl 2-methoxybenzoate) by introducing a polar, hydrogen-bonding lactam ring. This likely enhances crystallinity and thermal stability compared to non-heterocyclic analogs .
- Positional isomerism : Compared to methyl 3-methoxybenzoate, the ortho-methoxy group in the target compound may sterically hinder interactions at the aromatic ring, affecting reactivity or binding properties .
Physicochemical and Spectral Properties
Table 2: Spectroscopic and Crystallographic Comparisons
Key Observations :
- The target compound’s IR and NMR profiles align with analogs containing ester and lactam groups, though the pyrrolidinyl protons introduce distinct splitting patterns in the 1.40–3.40 ppm range .
- Crystallographic stability: Weak C–H⋯O hydrogen bonds and dimeric packing (observed in related benzoates) suggest enhanced solid-state stability compared to non-heterocyclic esters .
Table 3: Toxicity Data for Benzoate Derivatives
Key Observations :
- The target compound’s toxicity profile remains unstudied, but alkyl benzoates generally exhibit low acute toxicity due to rapid hydrolysis into benign metabolites (e.g., benzoic acid) .
Biological Activity
Methyl 2-methoxy-4-(2-oxopyrrolidin-1-YL)benzoate, also known by its CAS number 1260808-38-5, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 249.26 g/mol
- Structural Characteristics : The compound features a methoxy group and a pyrrolidine moiety, which are critical for its biological activity.
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves the strategic introduction of functional groups that enhance its biological efficacy. The presence of the methoxy group at the para position has been shown to improve activity against various targets, including phosphodiesterase isoforms .
Key Findings in Structure-Activity Relationships:
- Substituent Effects : The introduction of different substituents on the benzoate structure can significantly alter the compound's potency. For instance, compounds with a p-methoxy substitution exhibited enhanced activity against phosphodiesterase (PDE) isozymes .
- Hydrophilicity and Activity : Compounds designed for inhalation delivery showed improved duration of action despite high hydrophobicity, which can be beneficial in therapeutic applications .
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer properties. For example:
- Cell Lines Tested : The compound has been evaluated against A549 human lung adenocarcinoma cells.
- Viability Results : In vitro assays revealed that certain derivatives reduced cell viability significantly, indicating potential as anticancer agents .
Antimicrobial Activity
The antimicrobial potential of this compound derivatives has also been explored:
- Target Pathogens : Studies focused on multidrug-resistant strains, including Staphylococcus aureus.
- Efficacy : Some derivatives showed selective activity against resistant strains, highlighting their potential in treating infections caused by resistant bacteria .
Case Studies and Research Findings
| Study | Compound Tested | Biological Activity | Findings |
|---|---|---|---|
| Study 1 | This compound | Anticancer | Reduced A549 cell viability to 64% |
| Study 2 | Derivative with p-methoxy substitution | PDE Inhibition | Enhanced activity compared to parent compound |
| Study 3 | Pyrrolidine derivatives | Antimicrobial | Effective against multidrug-resistant Staphylococcus aureus |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
